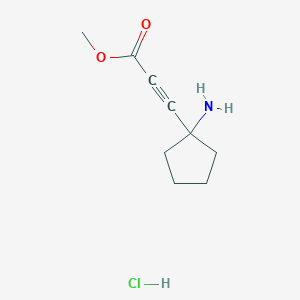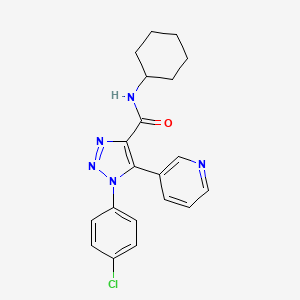![molecular formula C9H10N2O B2528641 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 21755-54-4](/img/structure/B2528641.png)
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol
Vue d'ensemble
Description
“2-(Imidazo[1,2-a]pyridin-2-yl)ethanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
Applications De Recherche Scientifique
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have gained prominence in the pharmaceutical industry due to their diverse pharmacological activities. In particular, they exhibit promising anticancer potential. Researchers have synthesized various imidazopyridine derivatives and evaluated their antiproliferative effects in breast cancer cells. Among these, compound 15 demonstrated remarkable activity against MCF7 and MDA-MB-231 cell lines, with IC50 values of 1.6 and 22.4 μM, respectively . Further exploration of these compounds could lead to more effective treatments for breast cancer.
Corrosion Inhibition
Another intriguing application involves the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors. These compounds can protect metal surfaces from corrosion, with reported efficiencies of up to 99% at low concentrations . Their ability to prevent metal degradation makes them valuable in industrial settings.
Antibacterial Activity
Imidazo[1,2-a]pyridine-based agents also exhibit antibacterial properties. For instance, newly synthesized compounds were screened against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria . Their potential as antibacterial agents warrants further investigation.
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine, a versatile scaffold derived from imidazo[1,2-a]pyridine, plays a crucial role in organic synthesis and drug development. Researchers have explored its reactivity and multifarious biological activities . Its diverse applications make it an exciting area of study.
Antiviral and Antimicrobial Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated antiviral, antimicrobial, and anti-inflammatory effects. Commercialized pharmaceutical molecules containing this core structure include alpidem (hypnotic), miroprofen (analgesic), and zolpidem (sedative) . These compounds continue to be of interest for their therapeutic potential.
Heterocyclic Hybrid Synthesis
Researchers have synthesized heterocyclic hybrids by modifying imidazo[1,2-a]pyridine derivatives. For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione was obtained through alkylation with 2-chloroarylacetamides . Such hybrid structures open up new avenues for drug design.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-(imidazo[1,2-a]pyridin-2-yl)ethanol belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazo[1,2-a]pyridines have been found to show a broad range of chemical and biological properties .
Action Environment
The synthesis of 2-arylimidazo[1,2-a]pyridines, a related class of compounds, has been reported to be carried out under environmentally friendly conditions .
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5,7,12H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLPDCMGZSJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)
